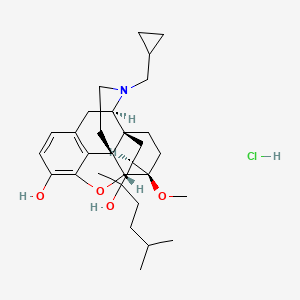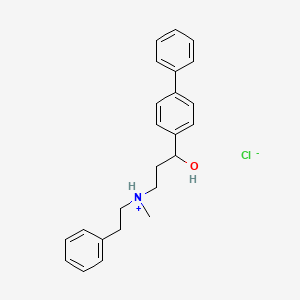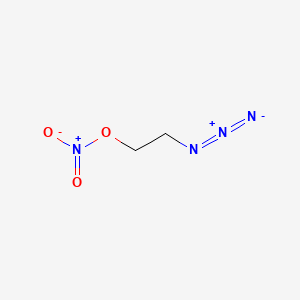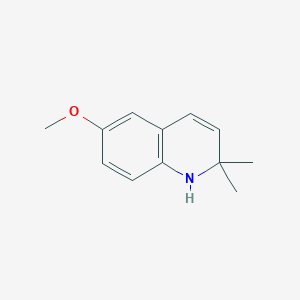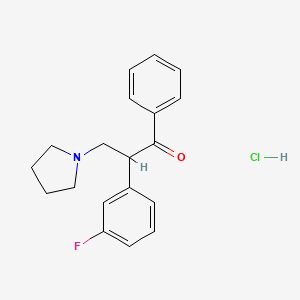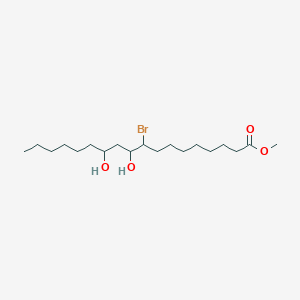
Methyl 9-bromo-10,12-dihydroxyoctadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 9-bromo-10,12-dihydroxyoctadecanoate is a chemical compound with the molecular formula C19H37BrO4 It is a derivative of octadecanoic acid, featuring bromine and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-bromo-10,12-dihydroxyoctadecanoate typically involves the bromination of methyl 9,10-dihydroxyoctadecanoate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 9-bromo-10,12-dihydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl 10,12-dihydroxyoctadecanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 9-bromo-10,12-dihydroxyoctadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 9-bromo-10,12-dihydroxyoctadecanoate involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Methyl 9,10-dihydroxyoctadecanoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Methyl 9,12-dihydroxyoctadecanoate: Similar structure but with hydroxyl groups at different positions, leading to different reactivity and applications.
Uniqueness
Methyl 9-bromo-10,12-dihydroxyoctadecanoate is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
特性
CAS番号 |
43084-13-5 |
|---|---|
分子式 |
C19H37BrO4 |
分子量 |
409.4 g/mol |
IUPAC名 |
methyl 9-bromo-10,12-dihydroxyoctadecanoate |
InChI |
InChI=1S/C19H37BrO4/c1-3-4-5-9-12-16(21)15-18(22)17(20)13-10-7-6-8-11-14-19(23)24-2/h16-18,21-22H,3-15H2,1-2H3 |
InChIキー |
DPPNDMGXGTUZRL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CC(C(CCCCCCCC(=O)OC)Br)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


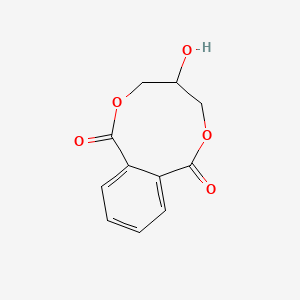
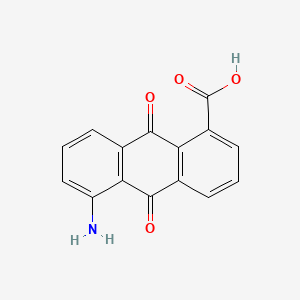




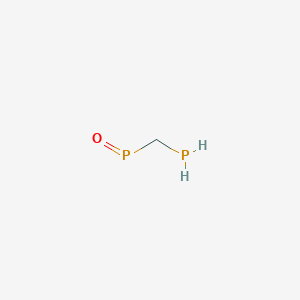
![Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14654511.png)

